molecular formula C18H20N6O B6475737 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline CAS No. 2640843-17-8

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline

Cat. No.: B6475737
CAS No.: 2640843-17-8
M. Wt: 336.4 g/mol
InChI Key: SQICVCCMWUQDPL-UHFFFAOYSA-N
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Description

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a methoxypyrimidinyl group attached to a piperazine ring, which is further connected to a methylquinoxaline structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. Notably, this compound exhibits affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The interaction with alpha1-adrenergic receptors suggests potential therapeutic applications in treating conditions such as hypertension and benign prostate hyperplasia.

Additionally, this compound has been studied for its binding interactions with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the cholinergic transmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine . This can enhance cognitive functions and potentially alleviate symptoms of neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules. For example, its binding to alpha1-adrenergic receptors leads to the activation or inhibition of downstream signaling pathways, resulting in physiological effects such as smooth muscle contraction .

In addition, this compound inhibits acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . This inhibition increases acetylcholine levels, enhancing cholinergic transmission and potentially improving cognitive functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in various laboratory settings. Over time, this compound has shown stability under controlled conditions, with minimal degradation observed in in vitro studies . Long-term effects on cellular function have been evaluated in both in vitro and in vivo studies, revealing sustained activity and potential therapeutic benefits.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, this compound exhibits therapeutic effects without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The major metabolic pathways include hydroxylation and N-dealkylation, leading to the formation of various metabolites. These metabolites are then excreted through the urine and feces .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to interact with plasma proteins, which facilitate its distribution throughout the body . Additionally, it can cross the blood-brain barrier, allowing it to exert effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells . Post-translational modifications, such as phosphorylation, may influence its targeting to specific compartments or organelles, thereby modulating its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as glyoxal or diketones) under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoxaline core.

    Attachment of the Methoxypyrimidinyl Group: The final step involves the introduction of the methoxypyrimidinyl group through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoxaline or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, and catalysts like palladium or copper.

Major Products

    Oxidation: Quinoxaline N-oxides and other oxidized derivatives.

    Reduction: Reduced quinoxaline derivatives and piperazine ring modifications.

    Substitution: Various substituted quinoxaline and piperazine derivatives.

Scientific Research Applications

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases due to its interaction with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine and methoxyphenyl structure but differ in the core heterocyclic system.

    4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)phenol: Similar in having a piperazine ring with a methoxyphenyl group but lacks the quinoxaline core.

    Cetirizine hydrochloride: Contains a piperazine ring and is used as an antihistamine, highlighting the diverse applications of piperazine derivatives.

Uniqueness

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline is unique due to its specific combination of a quinoxaline core with a methoxypyrimidinyl-piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-17(21-15-6-4-3-5-14(15)20-13)23-9-11-24(12-10-23)18-19-8-7-16(22-18)25-2/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQICVCCMWUQDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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